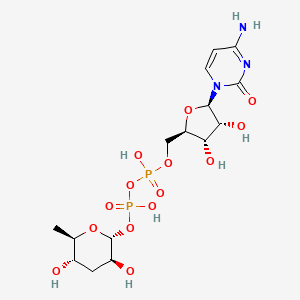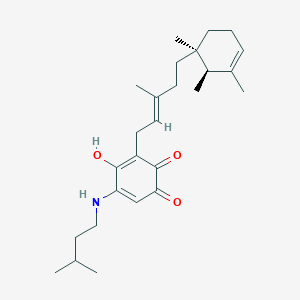![molecular formula C46H90NO8P B1263411 1-octadecanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263411.png)
1-octadecanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-octadecanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:1 in which the acyl groups specified at positions 1 and 2 are octadecanoyl and (11Z)-eicosenoyl respectively. It derives from an octadecanoic acid and an (11Z)-icos-11-enoic acid.
Aplicaciones Científicas De Investigación
Interaction with Ion Channels
- SK3/KCa2.3 Potassium Channel as a Target : The compound has been hypothesized to interact with plasma membrane ion channels, specifically the SK3/KCa2.3 potassium channel, and modulate their function, showcasing its potential in cancer therapy research (Potier et al., 2011).
Physical and Chemical Properties
- Critical Micellar Concentration Studies : Studies have investigated the critical micellar concentration of similar compounds, which is important for understanding their behavior in biological systems (Kramp et al., 1984).
Absorption and Pharmacokinetics
- Intestinal Absorption Rate : The compound's analogs have been studied for their absorption rates in the intestine, shedding light on their pharmacokinetic properties (Boucrot et al., 1997).
Molecular Organization and Structure
- Magic-Angle Spinning NMR Studies : Research using magic-angle spinning NMR has provided insights into the molecular organization of multibilayers formed by similar phospholipids (Halladay et al., 1990).
Lipid-Linked Desaturation and Acylation
- Desaturation and Acylation in Plant Membranes : Isomeric analogs of the compound have been used to study lipid-linked desaturation and acylation in plant microsomal membranes, enhancing our understanding of plant lipid biochemistry (Sperling & Heinz, 1993).
Interaction with Exocrine Secretory Glands
- Effects on Exocrine Secretory Glands : Research on analogs of this compound has shown significant stimulation of amylase release in exocrine secretory glands, pointing to potential therapeutic applications (Söling et al., 1984).
High-Temperature Behavior
- Behavior in High-Temperature Water : Studies on similar phospholipids in high-temperature water have provided insights into their stability and decomposition pathways, which are crucial for understanding their behavior in extreme environments (Changi et al., 2012).
Chain Packing and Molecular Motion
- Hydrocarbon Chain Packing in Bilayers : Research on the synthesis of isomers and their impact on hydrocarbon chain packing in bilayers contributes to our understanding of membrane biophysics (Barton & Gunstone, 1975).
Propiedades
Nombre del producto |
1-octadecanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine |
|---|---|
Fórmula molecular |
C46H90NO8P |
Peso molecular |
816.2 g/mol |
Nombre IUPAC |
[(2R)-2-[(Z)-icos-11-enoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H90NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h20,22,44H,6-19,21,23-43H2,1-5H3/b22-20-/t44-/m1/s1 |
Clave InChI |
PDGHHNMEFVJAAM-UQBBPPAYSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC=CCCCCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



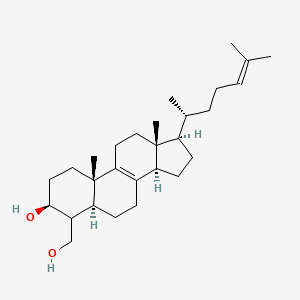
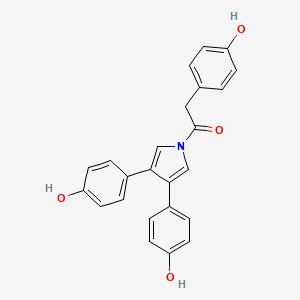
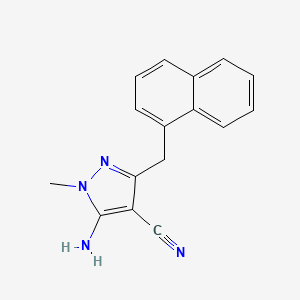
![uridine 5'-(3-{2-acetylamino-3-O-[(R)-1-carboxyethyl]-2-deoxy-D-glucopyranosyl} dihydrogen diphosphate)](/img/structure/B1263336.png)
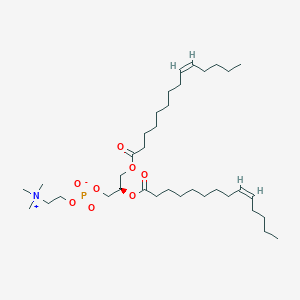
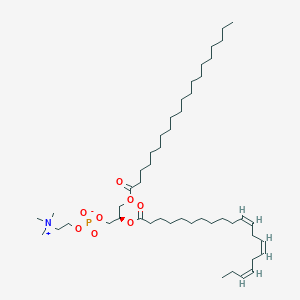
![1-(8-[3]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerophosphoethanolamine](/img/structure/B1263340.png)
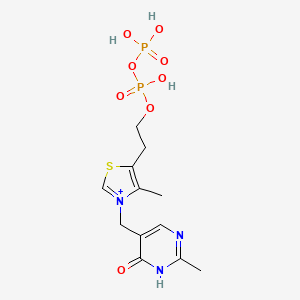

![(1R,2S,5S,6S)-2-(3-carboxypropanoyl)-5-[(1-carboxyvinyl)oxy]-6-hydroxycyclohex-3-ene-1-carboxylic acid](/img/structure/B1263345.png)
